An In-depth Technical Guide to 3-(2-Bromoethyl)thiophene: Structure, Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-(2-Bromoethyl)thiophene: Structure, Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(2-Bromoethyl)thiophene, a key heterocyclic building block in modern organic synthesis. With its versatile reactivity, this compound serves as a crucial intermediate in the development of novel pharmaceuticals and advanced organic materials. This document delves into its chemical structure, physicochemical properties, detailed synthesis protocols, reactivity profile, and significant applications, offering field-proven insights for laboratory and developmental use.
Molecular Structure and Physicochemical Properties
3-(2-Bromoethyl)thiophene is an organosulfur compound featuring a thiophene ring substituted at the 3-position with a bromoethyl group.[1] This structural arrangement provides two primary sites of reactivity: the thiophene ring, which can undergo electrophilic substitution, and the bromoethyl chain, which is susceptible to nucleophilic substitution.
Chemical Structure:
Figure 1: Chemical structure of 3-(2-Bromoethyl)thiophene.
The key physicochemical properties of 3-(2-Bromoethyl)thiophene are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 57070-76-5 | [1][2] |
| Molecular Formula | C₆H₇BrS | [1][2] |
| Molecular Weight | 191.09 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 210 °C | [3] |
| Density | 1.529 g/cm³ | [3] |
| Flash Point | 81 °C | [3] |
| Solubility | Insoluble in water; soluble in common organic solvents like chloroform, benzene, ether, and tetrahydrofuran. | [4] |
Synthesis of 3-(2-Bromoethyl)thiophene: A Step-by-Step Protocol
The synthesis of 3-(2-Bromoethyl)thiophene is most effectively achieved from its precursor, 3-thiophene-ethanol. This transformation involves the conversion of the primary alcohol to an alkyl bromide. The Appel reaction, utilizing triphenylphosphine and carbon tetrabromide, is a reliable method for this conversion, proceeding under mild conditions with good yields. An alternative common method involves the use of phosphorus tribromide (PBr₃).
Experimental Protocol: Synthesis via the Appel Reaction
This protocol details the bromination of 3-thiophene-ethanol to yield 3-(2-Bromoethyl)thiophene.
Materials:
-
3-thiophene-ethanol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-thiophene-ethanol (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous dichloromethane.
-
Reagent Addition: Cool the solution in an ice bath to 0 °C. Slowly add triphenylphosphine (1.2 eq) portion-wise to the stirred solution. The reaction is exothermic, and maintaining the temperature at 0 °C is crucial to minimize side reactions.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Final Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3-(2-Bromoethyl)thiophene.
Causality Behind Experimental Choices:
-
The use of anhydrous solvent is critical as triphenylphosphine can react with water.
-
The slow, portion-wise addition of triphenylphosphine at 0 °C helps to control the exothermicity of the reaction and prevent the formation of byproducts.[5]
-
The final purification by column chromatography is necessary to remove the triphenylphosphine oxide byproduct.
Spectroscopic Characterization
Accurate characterization of 3-(2-Bromoethyl)thiophene is essential for confirming its identity and purity. Below is a summary of expected spectroscopic data based on its structure and data from closely related analogs.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Thiophene Ring Protons: Three distinct signals in the aromatic region (typically δ 6.9-7.3 ppm). The coupling patterns (doublet of doublets) will be characteristic of a 3-substituted thiophene.
-
Ethyl Chain Protons: Two triplets corresponding to the two methylene groups (-CH₂-CH₂Br). The methylene group adjacent to the thiophene ring will appear at approximately δ 3.2 ppm, while the methylene group attached to the bromine will be further downfield, around δ 3.6 ppm, due to the deshielding effect of the bromine atom.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Thiophene Ring Carbons: Four signals in the aromatic region (typically δ 120-140 ppm). The carbon atom attached to the ethyl group (C3) will be a quaternary carbon.[6]
-
Ethyl Chain Carbons: Two signals in the aliphatic region. The carbon adjacent to the thiophene ring will appear around δ 30-35 ppm, and the carbon bonded to the bromine will be at a similar or slightly lower chemical shift.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity for the molecular ion, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br), will be observed at m/z 190 and 192.[7]
-
Fragmentation: Common fragmentation patterns would include the loss of a bromine radical (M-Br) and cleavage of the ethyl chain.
Infrared (IR) Spectroscopy:
-
C-H stretching (aromatic): Peaks around 3100 cm⁻¹.[8]
-
C-H stretching (aliphatic): Peaks in the 2850-2960 cm⁻¹ region.
-
C=C stretching (thiophene ring): Absorptions in the 1400-1500 cm⁻¹ range.
-
C-Br stretching: A characteristic absorption in the fingerprint region, typically between 500-600 cm⁻¹.
Reactivity and Applications in Drug Development
The dual reactivity of 3-(2-Bromoethyl)thiophene makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the field of drug discovery.
Reactivity Profile:
-
Nucleophilic Substitution: The primary bromoalkane functionality is an excellent electrophile for Sₙ2 reactions. This allows for the facile introduction of a wide range of nucleophiles, such as amines, thiols, and carbanions, to construct more complex side chains.
-
Cross-Coupling Reactions: While the C-Br bond of the ethyl group is reactive towards nucleophiles, the thiophene ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, typically after lithiation or Grignard formation at one of the ring positions.[9]
Applications as a Pharmaceutical Intermediate:
3-(2-Bromoethyl)thiophene is a key building block for the synthesis of various pharmaceutical agents and their analogues. The thiophene moiety is a common scaffold in many approved drugs due to its bioisosteric relationship with the benzene ring and its ability to modulate pharmacokinetic properties.
Synthesis of Antipsychotic Drug Analogues (e.g., Olanzapine Analogues): Olanzapine is an atypical antipsychotic used to treat schizophrenia and bipolar disorder.[10][11] The thieno[2,3-b][1][2]benzodiazepine core of olanzapine can be constructed using thiophene-based starting materials. 3-(2-Bromoethyl)thiophene can be utilized to introduce the ethyl side chain, which, after further functionalization, can be cyclized to form the core structure of olanzapine analogues.
Synthesis of Antiplatelet Agent Analogues (e.g., Ticlopidine Analogues): Ticlopidine is an antiplatelet drug that functions as a P2Y12 receptor antagonist.[12][13] Its structure contains a tetrahydrothieno[3,2-c]pyridine core. 3-(2-Bromoethyl)thiophene can serve as a precursor to this core structure. The bromoethyl group can be reacted with an appropriate amine to initiate the formation of the piperidine ring fused to the thiophene.
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling and storage of 3-(2-Bromoethyl)thiophene are essential to ensure laboratory safety.
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[14][15]
Handling:
-
Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.
-
Do not breathe vapor or mist.
-
Keep away from heat, sparks, and open flames.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials.
-
For long-term storage, refrigeration is recommended to minimize potential degradation.
Conclusion
3-(2-Bromoethyl)thiophene is a versatile and valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its dual reactivity allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in research and development.
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